![molecular formula C12H17NO4 B2958059 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid CAS No. 2361635-00-7](/img/structure/B2958059.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Applications De Recherche Scientifique
Potential Therapeutic Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid and related compounds have been explored for various therapeutic applications. A study by Šmelcerović et al. (2013) demonstrated the potential of cyclodidepsipeptides, which share structural similarities with the compound , as inhibitors of xanthine oxidase (XO) and anti-inflammatory agents. These findings suggest applications in the treatment of conditions associated with excessive uric acid production, such as gout, and other inflammatory conditions (Šmelcerović et al., 2013).
Contributions to Organic Synthesis
The compound's structure, featuring a cyclobutyl core and a prop-2-ynoic acid moiety, can contribute to the field of organic synthesis. Tornøe et al. (2002) reported on the utility of cycloaddition reactions involving azides and alkynes to produce 1H-[1,2,3]-triazoles, highlighting the compound's potential role in the development of novel synthetic methodologies. Such reactions are crucial for constructing complex molecules, including pharmaceuticals and materials (Tornøe et al., 2002).
Enabling Advanced Material Synthesis
The unique chemical structure of 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid could facilitate the synthesis of advanced materials. For instance, its incorporation into polymers or coatings could lead to materials with novel properties, such as enhanced durability or specific interactions with biological systems. While direct studies on this specific compound might be limited, the exploration of structurally related compounds provides a foundation for future innovations.
Biocatalytic Applications
Lammens et al. (2011) explored the synthesis of biobased succinonitrile from amino acids, presenting a method that could be adaptable for synthesizing compounds like 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid from bio-derived precursors. This approach underscores the potential for utilizing biocatalysis to produce complex organic molecules from renewable resources, aligning with sustainable chemistry principles (Lammens et al., 2011).
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4,6-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAYUMMEZFIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

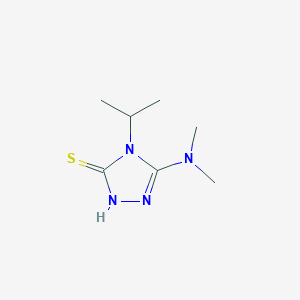
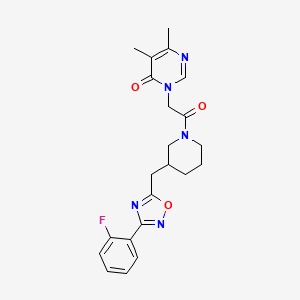
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)
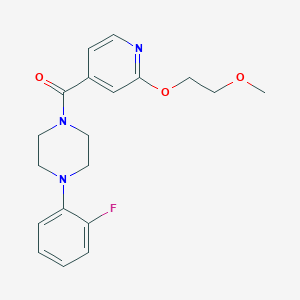
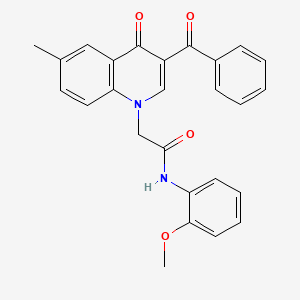
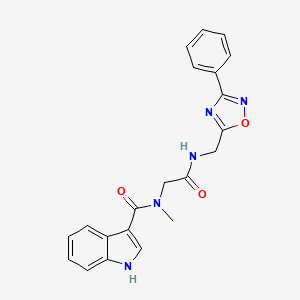
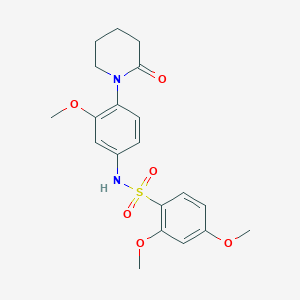
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
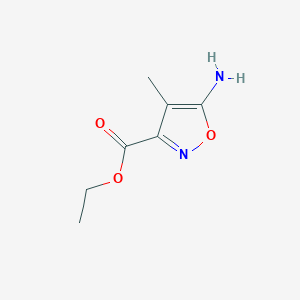
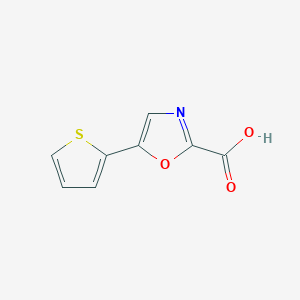
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)
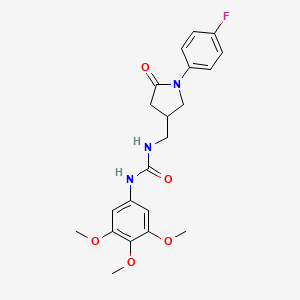
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)
![6-(tert-butylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2957998.png)